molecular formula C11H8BrNO B065667 5-Bromo-1-naphthamide CAS No. 22531-59-5

5-Bromo-1-naphthamide

Cat. No.: B065667
CAS No.: 22531-59-5
M. Wt: 250.09 g/mol
InChI Key: LACXAOKQABXJRX-UHFFFAOYSA-N
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Description

5-Bromo-1-naphthamide, also known as 5-bromo-1-naphthylamine, is an organic compound composed of a benzene ring with a bromine atom attached to the nitrogen atom of the naphthamide group. This compound is widely used in scientific research applications due to its ability to act as an inhibitor of enzymes, as well as its ability to act as a ligand in various biochemical processes. The compound is also known to exhibit low toxicity, making it a safe and effective compound for laboratory experiments. In

Scientific Research Applications

Chemical Synthesis and Material Development

5-Bromo-1-naphthamide derivatives have been extensively used in various fields such as materials and supramolecular chemistry due to their unique properties. For instance, core-substituted naphthalene diimides, which are important precursors for this compound derivatives, have seen widespread applications in these fields. The selective synthesis of these derivatives has been a focus of research, contributing significantly to advancements in material chemistry (Ping, 2012).

Biofilm Inhibition

This compound-based scaffolds have demonstrated strong activities against microorganisms, particularly in inhibiting bacterial biofilm formation. This is critical since biofilms make bacteria resistant to antimicrobial treatments. The development of these agents is valuable for preventing future drug resistance, showcasing the pharmacological potential of this compound derivatives in medical research and drug development (Ejaz et al., 2021).

Optoelectronic Applications

In the field of optoelectronics and sensing, this compound derivatives are recognized for their luminous properties. They are used as fluorescent brightening agents and in fluorescent dyes, contributing to the development of LED displays, fluorescence sensors, and lasers. Their unique electronic, magnetic, and optical properties make them valuable in these advanced applications (Long-he, 2007).

Advanced Fluorescent Probes

This compound derivatives are also utilized in the creation of advanced fluorescent probes for selective detection. For instance, cellulose-based fluorescent macromolecular sensors incorporating this compound have been developed for selective and sensitive detection of compounds like 2,4,6-trinitrophenol (TNP). These innovative sensors have shown impressive detection performance, highlighting the scope of these derivatives in enhancing the capabilities of fluorescence-based detection systems (Jiao, Li, & Cheng, 2021).

Therapeutic Applications

While therapeutic applications directly related to this compound were not highlighted, derivatives such as naphthamides have shown significant potential in pharmacology, especially in the synthesis of compounds targeting dopamine receptors. These compounds demonstrate high affinity for certain dopamine receptor subtypes, which is crucial for developing treatments for disorders associated with these receptors (Huang et al., 2001).

Safety and Hazards

Sigma-Aldrich sells 5-Bromo-1-naphthamide as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

Mechanism of Action

Target of Action

5-Bromo-1-naphthamide primarily targets Monoamine Oxidase (MAO) and Cholinesterase (ChE) enzymes . These enzymes play a crucial role in the metabolism of neurotransmitters, which are essential for the proper functioning of the nervous system.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits potent, reversible, and competitive inhibitory action over human monoamine oxidase . This means that the compound competes with the substrate for the active site of the enzyme, and its effect can be reversed if the compound is removed.

Biochemical Pathways

By inhibiting MAO and ChE enzymes, this compound affects the metabolic pathways of neurotransmitters. This results in an increase in the levels of these neurotransmitters, which can have various downstream effects, such as improved mood or enhanced cognitive function .

Pharmacokinetics

The drug-likeness predicted by swissadme and osiris property explorer showed that the most potent compounds obey lipinski’s rule of five , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in the levels of certain neurotransmitters due to the inhibition of MAO and ChE. This can lead to various physiological effects, such as improved mood or enhanced cognitive function .

Properties

IUPAC Name

5-bromonaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACXAOKQABXJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562922
Record name 5-Bromonaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22531-59-5
Record name 5-Bromonaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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